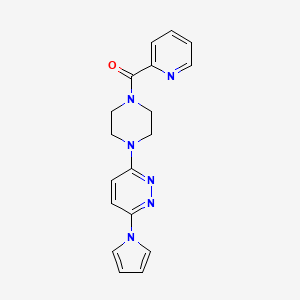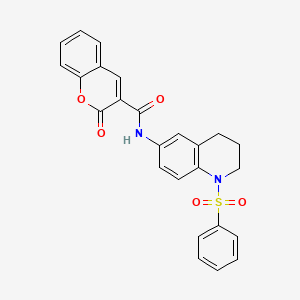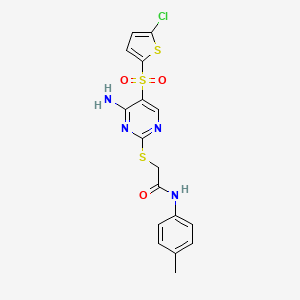
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound has been synthesized using various methods and has shown promising results in the treatment of several diseases.
Applications De Recherche Scientifique
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of the compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests its potential use in developing new treatments for tuberculosis, particularly in cases resistant to conventional drugs.
Biomedical Applications
The pyrazolo[3,4-b]pyridine moiety, which is part of the compound’s structure, is associated with various biomedical applications . These heterocyclic compounds have been described in numerous patents and publications, indicating a broad interest in their therapeutic potential .
Mutant Isocitrate Dehydrogenase-1 Inhibitors
Compounds structurally related to F6363-0573 have been synthesized and evaluated as inhibitors of mutant isocitrate dehydrogenase-1 (IDH1-R132H), which is implicated in several cancers . This highlights the compound’s potential role in cancer research, particularly in targeting metabolic pathways altered in cancer cells.
Antimicrobial Potential
Imidazole-containing derivatives of this compound have demonstrated antimicrobial potential . This suggests that F6363-0573 could serve as a backbone for developing new antimicrobial agents .
Organic Synthesis and Chemical Research
The compound has been used in organic synthesis and chemical research, indicating its utility as a building block in the synthesis of more complex molecules .
Cytotoxic Activity
Related compounds have been designed and synthesized to assess their cytotoxic activity against various cancer cell lines. This research could lead to the development of new chemotherapeutic agents .
High-Frequency, Switching Applications
While not directly related to F6363-0573, compounds with similar designations have been used in electrical engineering, specifically as film capacitors for high-frequency, switching applications . This indicates the versatility of such compounds in different fields of science and technology.
Material Science
Again, while not a direct application of F6363-0573, compounds with similar names have been used in material science , particularly in the design of laminates and surfaces . This suggests potential for the compound in various industrial applications.
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may affect pathways related to the survival and replication of this bacterium .
Result of Action
Similar compounds have shown significant anti-tubercular activity, indicating that they may inhibit the growth or survival of mycobacterium tuberculosis h37ra .
Propriétés
IUPAC Name |
pyridin-2-yl-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(15-5-1-2-8-19-15)24-13-11-23(12-14-24)17-7-6-16(20-21-17)22-9-3-4-10-22/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIWXZILOWIFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)

![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598076.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)

![Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2598081.png)

![Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598083.png)
![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)



![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)